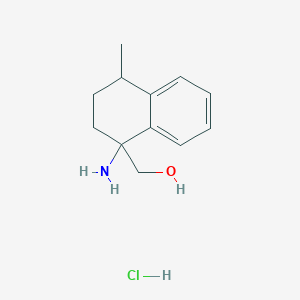

5-(2-furyl)-4-isopropyl-4H-1,2,4-triazole-3-thiol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

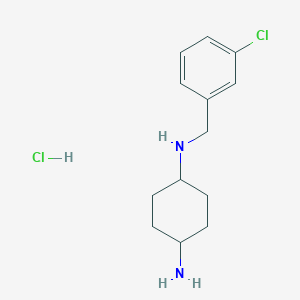

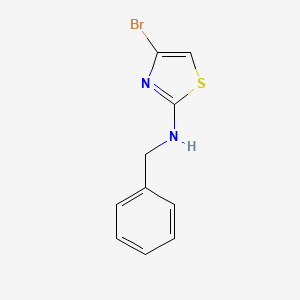

The compound 5-(2-furyl)-4-isopropyl-4H-1,2,4-triazole-3-thiol is a heterocyclic molecule that is part of a broader class of compounds with potential biological activity. These compounds are characterized by the presence of a furan ring, which is a five-membered aromatic ring with oxygen, and a triazole ring, which is a five-membered ring containing three nitrogen atoms. The specific compound of interest also contains a thiol group, which is known for its ability to participate in various chemical reactions due to the presence of sulfur.

Synthesis Analysis

The synthesis of related compounds, such as 5-furan-2-yl-4H-[1,2,4]-triazole-3-thiol, involves starting from furan-2-carboxylic acid hydrazide. The process includes the formation of Mannich bases and methyl derivatives. The structures of these synthesized compounds are confirmed through elemental analyses, IR, and 1H-NMR spectra . Additionally, the synthesis of 5-aryl-2-acetylfurans, which are structurally related to the compound of interest, is achieved through the reaction of 2-acetylfuran with arenediazonium chlorides under Meerwein reaction conditions .

Molecular Structure Analysis

The molecular structure of compounds similar to this compound has been studied using X-ray diffraction and molecular modeling techniques. For instance, the structural and conformational features of 4-(2-phenylethyl)-5-(2-furyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione have been investigated, revealing insights into the biological activity of these molecules. Computational methods such as ab initio and density functional theory (DFT) have been used to calculate structural parameters and conformations, indicating that the thione form is more stable than the thiol form .

Chemical Reactions Analysis

The thiol-thione tautomeric equilibrium is a significant aspect of the chemical behavior of these compounds. The thiol and thione forms can interconvert, and this equilibrium is influenced by various factors, including the molecular environment and the presence of other functional groups . The reactivity of the thiol group also allows for further chemical transformations, which can be utilized in the synthesis of more complex molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are closely related to their molecular structure. The presence of the thiol group contributes to the compound's ability to engage in specific chemical reactions, such as the formation of disulfides or metal complexes. The aromatic furan ring contributes to the compound's stability and potential interactions with biological targets. The triazole ring, with its three nitrogen atoms, can participate in hydrogen bonding and other non-covalent interactions, which can be crucial for biological activity.

Applications De Recherche Scientifique

Heterocyclic Compound Importance

1,2,4-Triazole derivatives, including compounds like 5-(2-furyl)-4-isopropyl-4H-1,2,4-triazole-3-thiol, are of great significance in scientific research due to their broad range of biological activities. These compounds have been extensively studied for their potential applications in developing new drugs with diverse biological activities. The structural variations within the triazole class allow for the creation of new chemical entities with potential therapeutic benefits. Such compounds have been explored for their anti-inflammatory, antimicrobial, antitumoral, and antiviral properties, among others, highlighting their importance in pharmaceutical research and development (Ferreira et al., 2013).

Synthetic and Physico-chemical Studies

The synthesis and study of physico-chemical properties of 1,2,4-triazole derivatives, including thio and amino derivatives, have shown that these compounds are of interest not only in pharmaceutical, medical, and veterinary fields but also in engineering, metallurgy, and agriculture. Their wide applications range from optical materials and photosensitizers to additives for fuels and corrosion inhibitors, demonstrating the versatility and significance of these compounds in both scientific research and practical applications (Parchenko, 2019).

Biological Applications

The biological activities of 1,2,4-triazole derivatives are a subject of intense research. These compounds have been found to exhibit antimicrobial, antifungal, antioxidant, anti-inflammatory, and antiviral activities. The continuous search for more efficient and biologically active derivatives of 1,2,4-triazoles underscores their potential as a source of new therapeutic agents. This exploration is driven by the need for new drugs to combat emerging diseases and drug-resistant strains of bacteria and viruses, making 1,2,4-triazole derivatives, including this compound, critical in medicinal chemistry research (Ohloblina, 2022).

Propriétés

IUPAC Name |

3-(furan-2-yl)-4-propan-2-yl-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3OS/c1-6(2)12-8(10-11-9(12)14)7-4-3-5-13-7/h3-6H,1-2H3,(H,11,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXBDLAPZXGIMID-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C(=NNC1=S)C2=CC=CO2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2547003.png)

![4-[3-(1,3-Benzodioxol-5-yl)acryloyl]phenyl pivalate](/img/structure/B2547004.png)

![1-(4-(4-(4-chlorophenyl)piperazin-1-yl)-4-oxobutyl)-4-propylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2547007.png)

![2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]-N-phenylacetamide](/img/structure/B2547010.png)

![2-Chloro-N-[[(1R,6R)-7,7-difluoro-2-oxabicyclo[4.1.0]heptan-1-yl]methyl]propanamide](/img/structure/B2547011.png)

![3,4-difluoro-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B2547013.png)